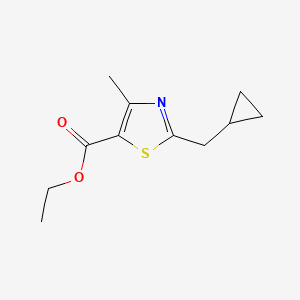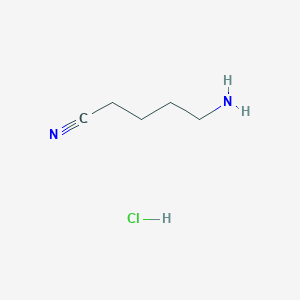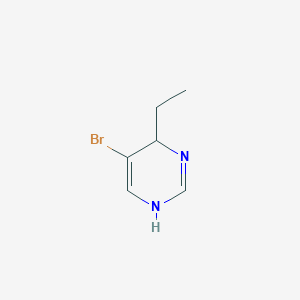
7-Bromo-1-butil-1,2,3-benzotriazol-5-carbonitrilo
Descripción general
Descripción
7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile is a chemical compound with the CAS Number: 1437794-90-5. Its IUPAC name is 7-bromo-1-butyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile . It has a molecular weight of 279.14 .
Synthesis Analysis
The synthesis of benzotriazole derivatives like 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile often involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .Molecular Structure Analysis
The InChI code of 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile is 1S/C11H11BrN4/c1-2-3-4-16-11-9(12)5-8(7-13)6-10(11)14-15-16/h5-6H,2-4H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile has a molecular weight of 279.14 . It is recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación
He realizado búsquedas para encontrar aplicaciones detalladas para 7-Bromo-1-butil-1,2,3-benzotriazol-5-carbonitrilo, pero desafortunadamente, parece que hay una falta de análisis completos disponibles públicamente que detallen aplicaciones únicas para este compuesto. La información disponible sugiere que los derivados del benzotriazol son generalmente conocidos por sus propiedades de inhibición de la corrosión, particularmente para el cobre y las aleaciones de cobre . También se pueden usar en pruebas farmacéuticas como estándares de referencia .
Análisis Bioquímico
Biochemical Properties
7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind to specific enzyme active sites, thereby inhibiting or activating their catalytic functions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the body . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall biochemical activity.
Cellular Effects
The effects of 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth, differentiation, and apoptosis . Additionally, 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile can alter the expression of specific genes related to metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active sites of enzymes such as cytochrome P450, leading to their inhibition or activation . This binding is often facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and form stable interactions. Additionally, 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical reagents . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxic or adverse effects. For instance, studies in animal models have shown that high doses of 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile can cause liver toxicity, characterized by elevated liver enzyme levels and histopathological changes . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various substrates . The compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes. For example, it can inhibit the metabolism of certain drugs, leading to increased drug levels and potential toxicity. Additionally, 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile can affect the production of reactive oxygen species (ROS), which are involved in cellular oxidative stress and damage.
Transport and Distribution
The transport and distribution of 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile within cells can influence its activity and function, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile is an important factor that affects its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the subcellular localization of 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile can affect its interactions with other biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
7-bromo-1-butylbenzotriazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4/c1-2-3-4-16-11-9(12)5-8(7-13)6-10(11)14-15-16/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGPMDMOJQOCRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2Br)C#N)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane](/img/structure/B1528211.png)



![8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1528217.png)


![6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1528223.png)





